molecular formula C21H26N2O6 B5022149 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)

1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)

Cat. No. B5022149
M. Wt: 402.4 g/mol
InChI Key: GDWBTSMOYQOVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene), also known as DPPH, is a stable free radical commonly used in antioxidant assays. The compound is synthesized through a simple reaction between 2,6-dimethyl-4-nitrophenol and 1,5-pentanedial, and has been extensively studied for its antioxidant properties.

Mechanism of Action

The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) involves the transfer of an electron from the antioxidant to the radical, resulting in the reduction of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) to its corresponding hydrazine. The reduction of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) is accompanied by a change in color, which can be measured spectrophotometrically. The degree of reduction is proportional to the antioxidant activity of the test compound.
Biochemical and Physiological Effects:
1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) has no known biochemical or physiological effects in vivo. The compound is considered to be non-toxic and has been used in a variety of in vitro assays without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) is its stability, which allows for the preparation of stock solutions that can be stored for extended periods of time. The compound is also relatively inexpensive, making it a cost-effective option for antioxidant assays. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) has some limitations, including its inability to mimic the complex antioxidant systems found in vivo. Additionally, the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) may not accurately reflect the antioxidant activity of a compound in vivo.

Future Directions

There are several future directions for research involving 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene). One area of interest is the development of new antioxidant assays that better mimic the in vivo environment. Another area of interest is the evaluation of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) in combination with other assays to provide a more comprehensive evaluation of antioxidant activity. Additionally, there is a need for further research to determine the clinical relevance of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) assays in predicting the antioxidant activity of compounds in vivo.

Synthesis Methods

The synthesis of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) involves the reaction of 2,6-dimethyl-4-nitrophenol with 1,5-pentanedial in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization. The yield of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) is typically high, making it a cost-effective compound for research purposes.

Scientific Research Applications

1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) is commonly used in antioxidant assays to measure the antioxidant activity of various compounds. The compound is a stable free radical, which can be reduced by antioxidants. The reduction of 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) is measured spectrophotometrically, and the results are used to determine the antioxidant activity of the test compound. 1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene) has been used in a variety of research applications, including the evaluation of natural products, food additives, and pharmaceuticals.

properties

IUPAC Name

2-[5-(2,6-dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-14-10-18(22(24)25)11-15(2)20(14)28-8-6-5-7-9-29-21-16(3)12-19(23(26)27)13-17(21)4/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWBTSMOYQOVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCOC2=C(C=C(C=C2C)[N+](=O)[O-])C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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